molecular formula C8H10N4O2 B14657615 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine

Cat. No.: B14657615
M. Wt: 194.19 g/mol
InChI Key: FQZWNRLRJGZEPT-NYYWCZLTSA-N
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Description

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a 2,4-dihydroxyphenyl moiety through a methylene bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and aminoguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoguanidine and 2,4-dihydroxybenzaldehyde.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antibacterial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has indicated its potential use as an inhibitor for certain enzymes and proteins, which could be beneficial in treating diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact mechanism depends on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
  • 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
  • 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine

Comparison

Compared to its analogs, 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is unique due to the presence of hydroxyl groups on the phenyl ring. These hydroxyl groups can participate in additional hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the dihydroxy substitution pattern may influence the compound’s solubility and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)3-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+

InChI Key

FQZWNRLRJGZEPT-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NN=C(N)N

Origin of Product

United States

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